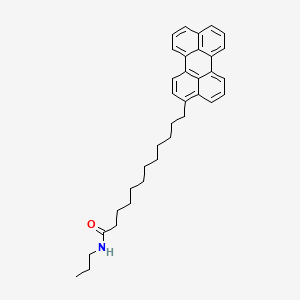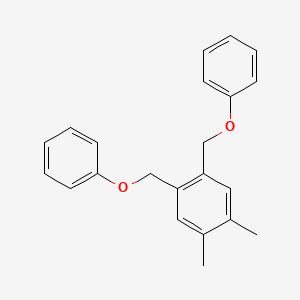
1,2-Dimethyl-4,5-bis(phenoxymethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-4,5-bis(phenoxymethyl)benzene: is an organic compound with a complex aromatic structure It consists of a benzene ring substituted with two methyl groups at positions 1 and 2, and two phenoxymethyl groups at positions 4 and 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-4,5-bis(phenoxymethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-dimethylbenzene (o-xylene) and phenol.
Formation of Phenoxymethyl Groups: The phenol is first converted to phenoxymethyl chloride using formaldehyde and hydrochloric acid.
Substitution Reaction: The phenoxymethyl chloride is then reacted with 1,2-dimethylbenzene in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethyl-4,5-bis(phenoxymethyl)benzene can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The phenoxymethyl groups can be reduced to form hydroxymethyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Bromine (Br₂) in the presence of a Lewis acid such as aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of 1,2-dimethyl-4,5-bis(carboxymethyl)benzene.
Reduction: Formation of 1,2-dimethyl-4,5-bis(hydroxymethyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-4,5-bis(phenoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-4,5-bis(phenoxymethyl)benzene involves its interaction with various molecular targets. The phenoxymethyl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and other biomolecules. The methyl groups can affect the compound’s hydrophobicity and overall molecular stability.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dimethyl-4,5-bis(methoxymethyl)benzene
- 1,2-Dimethyl-4,5-bis(ethoxymethyl)benzene
- 1,2-Dimethyl-4,5-bis(butoxymethyl)benzene
Uniqueness
1,2-Dimethyl-4,5-bis(phenoxymethyl)benzene is unique due to the presence of phenoxymethyl groups, which provide distinct electronic and steric properties compared to other alkoxymethyl-substituted benzenes. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
870104-66-8 |
|---|---|
Fórmula molecular |
C22H22O2 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
1,2-dimethyl-4,5-bis(phenoxymethyl)benzene |
InChI |
InChI=1S/C22H22O2/c1-17-13-19(15-23-21-9-5-3-6-10-21)20(14-18(17)2)16-24-22-11-7-4-8-12-22/h3-14H,15-16H2,1-2H3 |
Clave InChI |
QLKUIVKBBIYKOM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)COC2=CC=CC=C2)COC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-5-Bromo-1-{[tert-butyl(diphenyl)silyl]oxy}hex-5-en-3-ol](/img/structure/B14182248.png)
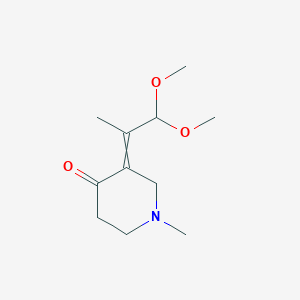

![N-{2-[(Butan-2-yl)oxy]phenyl}-5-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14182274.png)
![4-[2-Chloro-4-(2-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14182276.png)
![2-[(3-fluorophenyl)methyl]-6-nitro-1H-benzimidazole](/img/structure/B14182279.png)
![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1-(prop-2-en-1-yl)-1H-indole](/img/structure/B14182281.png)
![4-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-dichlorophenyl)butanamide](/img/structure/B14182285.png)
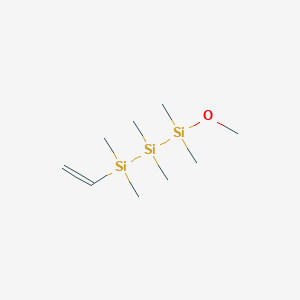

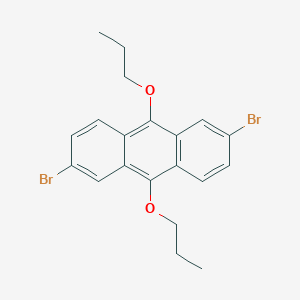
![N,N'-[Oxydi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide)](/img/structure/B14182298.png)
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2-methylphenyl)-](/img/structure/B14182322.png)
